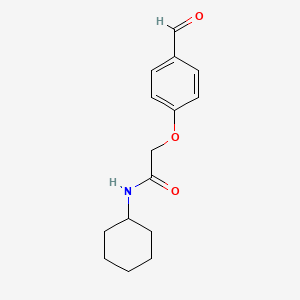

N-cyclohexyl-2-(4-formylphenoxy)acetamide

Description

N-Cyclohexyl-2-(4-formylphenoxy)acetamide is a synthetic acetamide derivative featuring a cyclohexylamine moiety attached to an acetamide core, which is further substituted with a 4-formylphenoxy group. Key spectral features include IR absorptions for N-H (~3280–3445 cm⁻¹), C=O (1631–1712 cm⁻¹), and aldehyde C=O (~1660–1712 cm⁻¹) stretches, consistent with related compounds .

Properties

IUPAC Name |

N-cyclohexyl-2-(4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)19-11-15(18)16-13-4-2-1-3-5-13/h6-10,13H,1-5,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCYOZYHBREWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-(4-formylphenoxy)acetamide typically involves the reaction of cyclohexylamine with 2-(4-formylphenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-(4-formylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the formyl group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: N-cyclohexyl-2-(4-carboxyphenoxy)acetamide.

Reduction: N-cyclohexyl-2-(4-hydroxyphenoxy)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-cyclohexyl-2-(4-formylphenoxy)acetamide has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure allows for interactions with biological targets, making it suitable for drug development.

Potential Therapeutic Properties:

- Anti-inflammatory Activity : The compound has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. Studies indicate that compounds with similar structures can effectively reduce COX-2 expression in cancerous tissues .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics .

Biological Studies

In biological research, this compound is utilized to explore its effects on various biological pathways.

Mechanisms of Action:

- The presence of the formyl group allows for covalent bonding with nucleophilic sites on proteins, which can modify enzyme activity and influence metabolic pathways relevant to diseases .

- Studies have demonstrated that the compound can scavenge free radicals, indicating potential antioxidant activity.

Materials Science

The compound is also studied for its potential applications in materials science, particularly in synthesizing novel materials with specific properties.

Applications in Synthesis:

- This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structural features make it valuable in developing specialty chemicals and materials.

Case Study 1: Antioxidant Mechanism

A recent investigation explored the antioxidant properties of phenolic compounds similar to this compound. The study found that the ethoxy group enhances radical scavenging through hydrogen atom transfer, suggesting a mechanism by which this compound could offer protective effects against oxidative stress.

Case Study 2: Cytotoxicity Assessment

Research focusing on the cytotoxic effects of various phenoxides against breast cancer cells revealed that derivatives containing formyl groups exhibited enhanced cytotoxicity compared to their non-formyl counterparts. This suggests that this compound may be effective in inhibiting the growth of certain cancer cell lines .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally related compounds is essential. The following table summarizes key features and activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl group; formyl structure | Potentially high cytotoxicity |

| 2-(2-Ethoxy-4-formylphenoxy)acetamide | Ethoxy and formyl groups | Antioxidant and antimicrobial |

| 4-(Cyclohexylamino)-3-methylbenzenesulfonamide | Contains sulfonamide group | Different solubility profiles |

This comparison illustrates how variations in substituents influence the biological properties of these compounds.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(4-formylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl in 3d) correlate with higher melting points, likely due to enhanced intermolecular interactions .

- Bulky substituents (e.g., naphthalen-2-yl in 3e) may reduce crystallinity, yielding lower melting points .

Analogues with Modified Phenoxy Groups

Variations in the phenoxy ring substituents alter electronic properties and reactivity:

Key Observations :

- Electron-withdrawing groups (e.g., nitro, sulfamoyl) increase reactivity in electrophilic substitutions .

Analogues with Heterocyclic or Bioactive Moieties

Key Observations :

- Heterocycles like imidazolone and indole confer biological activity (e.g., anticonvulsant, cannabinoid effects) .

- Purine-containing derivatives (e.g., compound 7) may target nucleotide-binding proteins .

Biological Activity

N-cyclohexyl-2-(4-formylphenoxy)acetamide is a synthetic organic compound belonging to the class of acetamides. It features a cyclohexyl group, a formyl group, and a phenoxy moiety, which contribute to its unique chemical properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The structural formula of this compound can be represented as follows:

It is characterized by:

- Cyclohexyl group : Provides hydrophobic interactions.

- Formyl group : Enhances reactivity, allowing for various chemical transformations.

- Phenoxy moiety : Contributes to its biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : It may interact with various receptors, modulating their activity and influencing physiological responses.

- Cell Signaling Modulation : The compound can alter signaling pathways within cells, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. The presence of electron-withdrawing groups at the 4-position of the phenoxy ring has been correlated with increased cytotoxic activity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in cell culture models . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth .

Case Studies

- Cytotoxic Evaluation : A study conducted on a series of phenoxy acetamides including this compound demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating effective concentrations for therapeutic use .

- Mechanism Elucidation : Another study utilized molecular docking techniques to elucidate the binding interactions of this compound with target proteins involved in cancer progression, confirming its role as a potential inhibitor .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl, formyl, phenoxy | Anticancer, anti-inflammatory |

| N-cyclohexyl-2-(2-methoxyphenoxy)acetamide | Cyclohexyl, methoxy | Moderate anticancer activity |

| N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide | Chlorophenyl, formyl | Enhanced cytotoxicity against specific cancer cells |

This table highlights the unique biological activities associated with different structural modifications of acetamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.